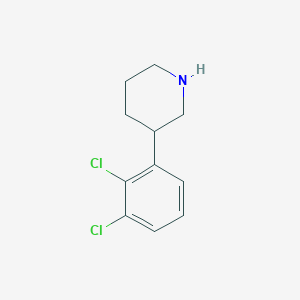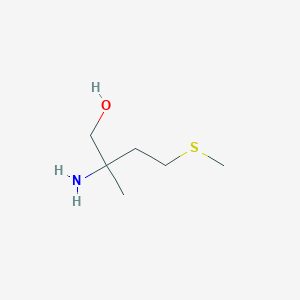
4-(2-Bromo-5-fluorophenyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromo-5-fluorophenyl)butan-2-ol is an organic compound that belongs to the class of aromatic alcohols It features a bromine and fluorine atom attached to a phenyl ring, which is further connected to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-5-fluorophenyl)butan-2-ol typically involves the bromination and fluorination of a phenyl ring followed by the attachment of a butanol chain. One common method involves the reaction of 2-bromo-5-fluorobenzene with butan-2-ol under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Biocatalysis is also a potential method for producing chiral intermediates, which can be applied to the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-5-fluorophenyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
4-(2-Bromo-5-fluorophenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-5-fluorophenyl)butan-2-ol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobiphenyl
- 2-Bromo-5-fluorobenzyl alcohol
- 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
Uniqueness
4-(2-Bromo-5-fluorophenyl)butan-2-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of a butanol chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H12BrFO |
|---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
4-(2-bromo-5-fluorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12BrFO/c1-7(13)2-3-8-6-9(12)4-5-10(8)11/h4-7,13H,2-3H2,1H3 |
InChI Key |
KGCIQNVVBDYVAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=C(C=CC(=C1)F)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


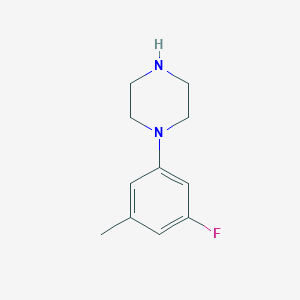
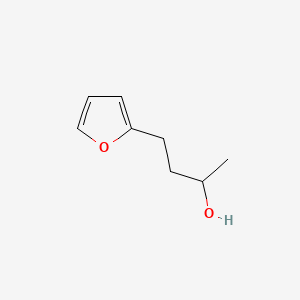
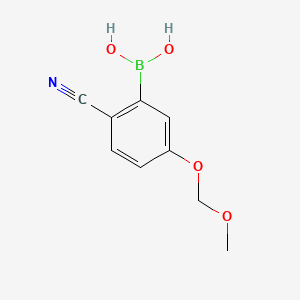
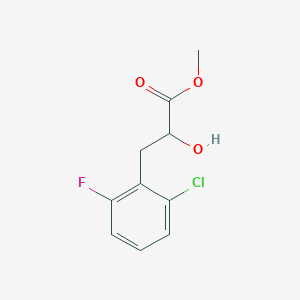
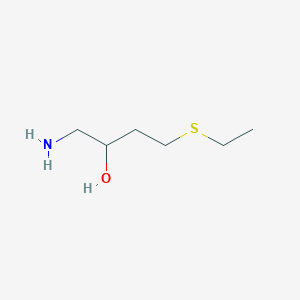
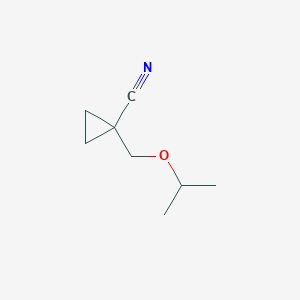
![cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate](/img/structure/B13608407.png)
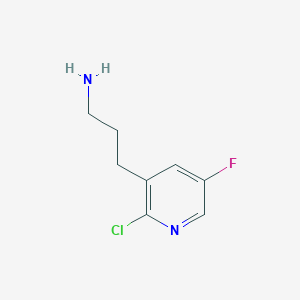
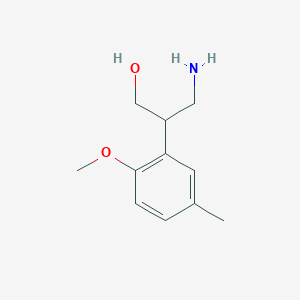
![5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13608419.png)

